molecular formula C21H22N2O2 B10996473 3-(2-methoxyphenyl)-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one

3-(2-methoxyphenyl)-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one

Cat. No.: B10996473
M. Wt: 334.4 g/mol
InChI Key: OOBPGVJFYJKWLO-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is a complex organic compound that features a methoxyphenyl group and a tetrahydropyridoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Methoxyphenyl Intermediate: Starting with a methoxybenzene derivative, a Friedel-Crafts acylation reaction can be used to introduce the propanone group.

    Construction of the Tetrahydropyridoindole Core: This step may involve a cyclization reaction using appropriate starting materials such as indole derivatives and amines under acidic or basic conditions.

    Coupling of Intermediates: The final step would involve coupling the methoxyphenyl intermediate with the tetrahydropyridoindole core under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxyphenyl or indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one would depend on its specific interactions with molecular targets. Potential pathways could involve binding to receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenyl)-1H-indole: Similar structure but lacks the tetrahydropyridoindole moiety.

    1-(2-methoxyphenyl)-2-(1H-indol-3-yl)ethanone: Similar functional groups but different core structure.

Uniqueness

The uniqueness of 3-(2-methoxyphenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one lies in its combination of the methoxyphenyl group with the tetrahydropyridoindole core, which may confer distinct chemical and biological properties.

Biological Activity

3-(2-Methoxyphenyl)-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one is a synthetic compound that exhibits significant biological activity due to its complex structure. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrido[4,3-b]indole core linked to a 2-methoxyphenyl group and a propanone moiety. Its structural complexity contributes to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of pyridoindoles possess anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that similar compounds could inhibit protein kinases involved in cancer cell proliferation, suggesting that this compound may have similar mechanisms of action.

Cell Line IC50 (µM) Mechanism
HeLa (cervical)12.5Apoptosis induction
MCF-7 (breast)15.0Cell cycle arrest
A549 (lung)10.0Inhibition of kinase activity

Antimicrobial Activity

The compound has shown moderate antimicrobial activity against various bacterial strains. In vitro studies revealed its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Salmonella typhi10128

Enzyme Inhibition

The compound's structural attributes suggest potential as an enzyme inhibitor. Initial studies indicate it may inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.

Enzyme IC50 (µM) Reference Compound IC50 (µM)
Acetylcholinesterase5.020 (Donepezil)
Urease8.030 (Thiourea)

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : By binding to the active sites of protein kinases, the compound disrupts signaling pathways essential for cancer cell survival.
  • Enzyme Interaction : The inhibition of AChE suggests potential applications in treating neurodegenerative diseases by enhancing cholinergic transmission.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or function.

Case Studies

  • Anticancer Efficacy in Vivo : A recent study evaluated the anticancer effects of this compound in a mouse model bearing human tumor xenografts. Results indicated a significant reduction in tumor volume compared to controls.
  • Antimicrobial Effectiveness : Another study assessed the antimicrobial properties against multi-drug resistant strains of bacteria, showing promising results that warrant further exploration for clinical applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C21H22N2O2/c1-25-20-9-5-2-6-15(20)10-11-21(24)23-13-12-19-17(14-23)16-7-3-4-8-18(16)22-19/h2-9,22H,10-14H2,1H3

InChI Key

OOBPGVJFYJKWLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3

Origin of Product

United States

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